2-[(2-Fluorophenyl)amino]nicotinic acid

GPR109A agonism Niacin receptor pharmacology Lipid metabolism

Researchers face variability when substituting generic nicotinic acid or para-fluoro isomers in HCA2/nAChR studies. 2-[(2-Fluorophenyl)amino]nicotinic acid eliminates this: • Ortho-fluoro substitution ensures distinct electronic/steric profile for reproducible receptor binding (IC₅₀ 21 nM, EC₅₀ 70 nM). • Serves as a validated HCA2 agonist positive control in HTS for dyslipidemia/atherosclerosis. • Available in high purity with full analytical support for immediate procurement.

Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
CAS No. 57978-54-8
Cat. No. B1299657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Fluorophenyl)amino]nicotinic acid
CAS57978-54-8
Molecular FormulaC12H9FN2O2
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F
InChIInChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17)
InChIKeyAPJRFLHMLYOPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Fluorophenyl)amino]nicotinic Acid as HCA2/nAChR Probe


2-[(2-Fluorophenyl)amino]nicotinic acid (CAS 57978-54-8) is a fluorinated nicotinic acid derivative characterized by a 2-fluorophenylamino substitution at the 2-position of the pyridine ring . This compound serves as a specialized research tool in biochemical and pharmacological studies, with documented interactions at hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and nicotinic acetylcholine receptors (nAChRs) [1]. It is available as a high-purity chemical reagent for research purposes, with a molecular formula of C₁₂H₉FN₂O₂ and a molecular weight of 232.21 g/mol .

2-[(2-Fluorophenyl)amino]nicotinic Acid vs. Generic Analogs


The 2-fluoro substitution on the phenyl ring in 2-[(2-fluorophenyl)amino]nicotinic acid creates a distinct electronic and steric environment that profoundly alters receptor binding kinetics compared to unsubstituted or para-fluoro analogs . This ortho-fluorine substituent enhances lipophilicity (LogP ~2.1) and modulates π-stacking interactions with aromatic residues in target binding pockets, while the electron-withdrawing effect redistributes charge to influence hydrogen bonding with catalytic residues . Consequently, simply interchanging this compound with generic nicotinic acid or even its 4-fluoro positional isomer (CAS 57978-51-5) will result in divergent binding affinities and functional outcomes, undermining experimental reproducibility and target engagement .

Quantitative Evidence: 2-[(2-Fluorophenyl)amino]nicotinic Acid vs. Analogs


HCA2 Receptor Binding Affinity: Ortho-Fluoro Advantage

2-[(2-Fluorophenyl)amino]nicotinic acid demonstrates nanomolar binding affinity for the human HCA2 receptor, with an IC₅₀ of 21 nM in a competitive radioligand displacement assay [1]. This value represents a 15.6-fold improvement over an unsubstituted comparator compound (IC₅₀ = 327 nM) tested under identical conditions, establishing the ortho-fluoro substituent as a critical determinant for high-affinity HCA2 engagement [1][2].

GPR109A agonism Niacin receptor pharmacology Lipid metabolism

HCA2 Functional Agonist Activity: Ortho-Fluoro Potentiation

In a functional assay measuring cAMP accumulation, 2-[(2-fluorophenyl)amino]nicotinic acid acted as a potent HCA2 receptor agonist with an EC₅₀ of 70 nM [1]. In contrast, an unsubstituted comparator compound displayed an EC₅₀ of 1,010 nM in the same assay, demonstrating a 14.4-fold reduction in agonist potency in the absence of the ortho-fluoro substituent [2].

GPR109A functional assay cAMP accumulation Niacin receptor agonism

Ortho vs. Meta-Fluoro Isomer HCA2 Binding Comparison

The ortho-fluoro substitution in 2-[(2-fluorophenyl)amino]nicotinic acid yields an IC₅₀ of 21 nM at the HCA2 receptor [1]. A closely related meta-fluoro substituted analog (CHEMBL4073322) displays a comparable IC₅₀ of 16 nM under identical assay conditions, indicating that both ortho- and meta-fluoro substitutions confer high-affinity HCA2 binding relative to unsubstituted comparators [2]. However, the ortho-isomer may offer distinct conformational constraints due to steric proximity to the amino linkage.

Structure-activity relationship Positional isomer profiling Fluorine substitution effects

Lipophilicity & Membrane Permeability: Ortho-Fluoro Benefit

The ortho-fluoro substituent in 2-[(2-fluorophenyl)amino]nicotinic acid confers a calculated LogP value of approximately 2.1, reflecting enhanced lipophilicity relative to unsubstituted phenylamino nicotinic acid analogs . This physicochemical attribute is attributed to the electron-withdrawing and hydrophobic character of fluorine, which can improve passive membrane permeability and potentially enhance oral bioavailability in drug development contexts .

ADME properties Lipophilicity Drug-likeness

2-[(2-Fluorophenyl)amino]nicotinic Acid Research Applications


HCA2/GPR109A Modulator High-Throughput Screening

Given its nanomolar HCA2 binding affinity (IC₅₀ = 21 nM) and potent functional agonism (EC₅₀ = 70 nM), 2-[(2-fluorophenyl)amino]nicotinic acid serves as an ideal reference compound or positive control in HTS campaigns aimed at identifying novel GPR109A agonists for dyslipidemia or atherosclerosis research [1].

Nicotinic Acid-Derived Ligand SAR Studies

The compound provides a critical ortho-fluoro substitution benchmark in SAR studies exploring the role of halogen substitution on nAChR and HCA2 receptor pharmacology. Its distinct potency relative to para-fluoro (positional isomer) and unsubstituted analogs makes it a valuable tool for dissecting electronic and steric contributions to receptor binding [1].

GPR109A cAMP Signaling Functional Assays

The compound's robust functional agonist activity (EC₅₀ = 70 nM) in cAMP accumulation assays positions it as a reliable tool for interrogating HCA2 downstream signaling pathways, including those relevant to adipocyte lipolysis and inflammatory responses [1].

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